

# PS10 molecular structure and properties

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## Compound of Interest

Compound Name: PS10  
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An In-depth Technical Guide on the Pyruvate Dehydrogenase Kinase Inhibitor **PS10** For Researchers, Scientists, and Drug Development Professionals

## Abstract

**PS10**, also known as 2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-dihydro-1H-isoindole-4,6-diol, is a potent and selective small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK). By targeting the ATP-binding pocket of PDKs, **PS10** plays a crucial role in modulating cellular metabolism. This document provides a comprehensive overview of the molecular structure, properties, and biological activities of **PS10**. It includes detailed experimental protocols, quantitative data, and visualizations of its signaling pathway and experimental workflows to support further research and drug development efforts.

## Molecular Structure and Chemical Properties

**PS10** is a synthetic organic compound with the empirical formula  $C_{14}H_{13}NO_6S$ . It is characterized by a dihydroxyphenyl sulfonylisoindoline scaffold.

Table 1: Physicochemical Properties of **PS10**

Property	Value	Reference
IUPAC Name	2-[(2,4-dihydroxyphenyl)sulfonyl]-1,3-dihydro-2H-isoindole-4,6-diol	
Synonym(s)	SML2418	
CAS Number	1564265-82-2	
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NO <sub>6</sub> S	
Molecular Weight	323.32 g/mol	
Appearance	White to beige powder	
Solubility	DMSO: 2 mg/mL, clear	
Storage Temperature	2-8°C	
SMILES String	<chem>O=S(C1=C(O)C=C(O)C=C1)(N2CC(C(O)=CC(O)=C3)=C3C2)=O</chem>	
InChI Key	SVUZJWAAXPEMKJ-UHFFFAOYSA-N	

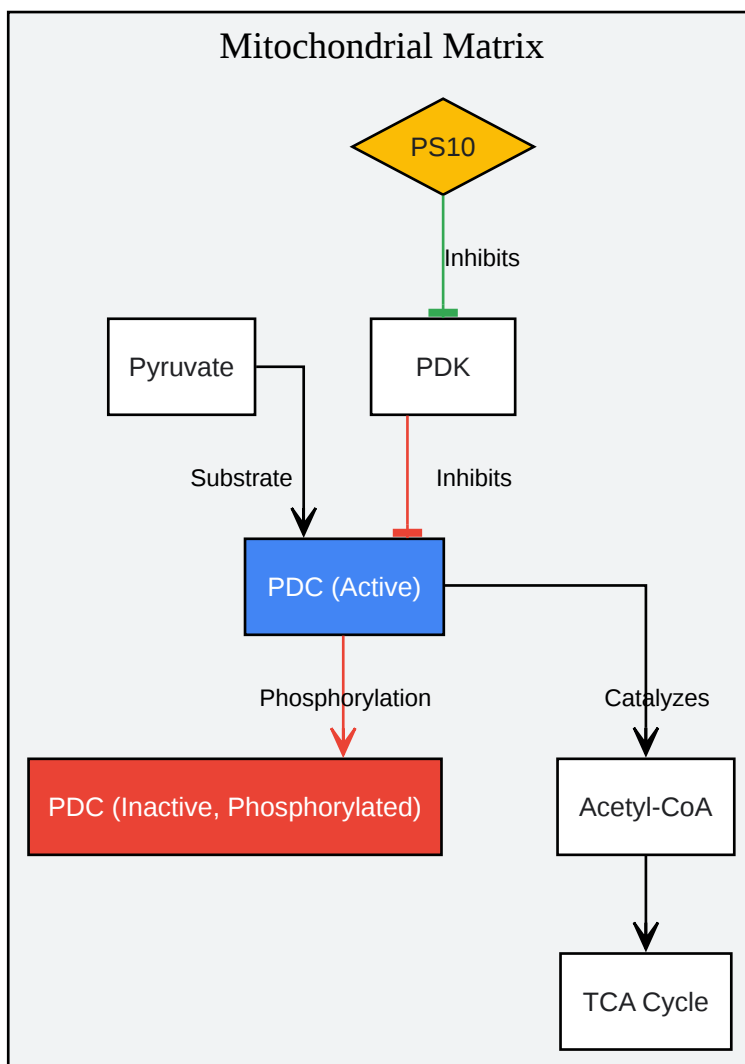
## Biological Activity and Mechanism of Action

**PS10** is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK). PDKs are a family of serine/threonine kinases that phosphorylate and inactivate the E1 $\alpha$  subunit of the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK, **PS10** prevents the inactivation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing glucose oxidation.

**PS10** has been shown to bind to the ATP-binding pocket of PDKs, with a higher affinity for PDK2 (K<sub>d</sub> = 239 nM) compared to other proteins like Hsp90 (K<sub>d</sub> = 47,000 nM)[1]. In vivo studies in diet-induced obese mice have demonstrated that **PS10** improves glucose tolerance and reduces hepatic steatosis.

## Signaling Pathway

The primary signaling pathway affected by **PS10** is the regulation of the Pyruvate Dehydrogenase Complex.



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Caption: Signaling pathway of **PS10** in the regulation of the Pyruvate Dehydrogenase Complex (PDC).

## Quantitative Data

The following table summarizes key quantitative data regarding the biological activity of **PS10**.

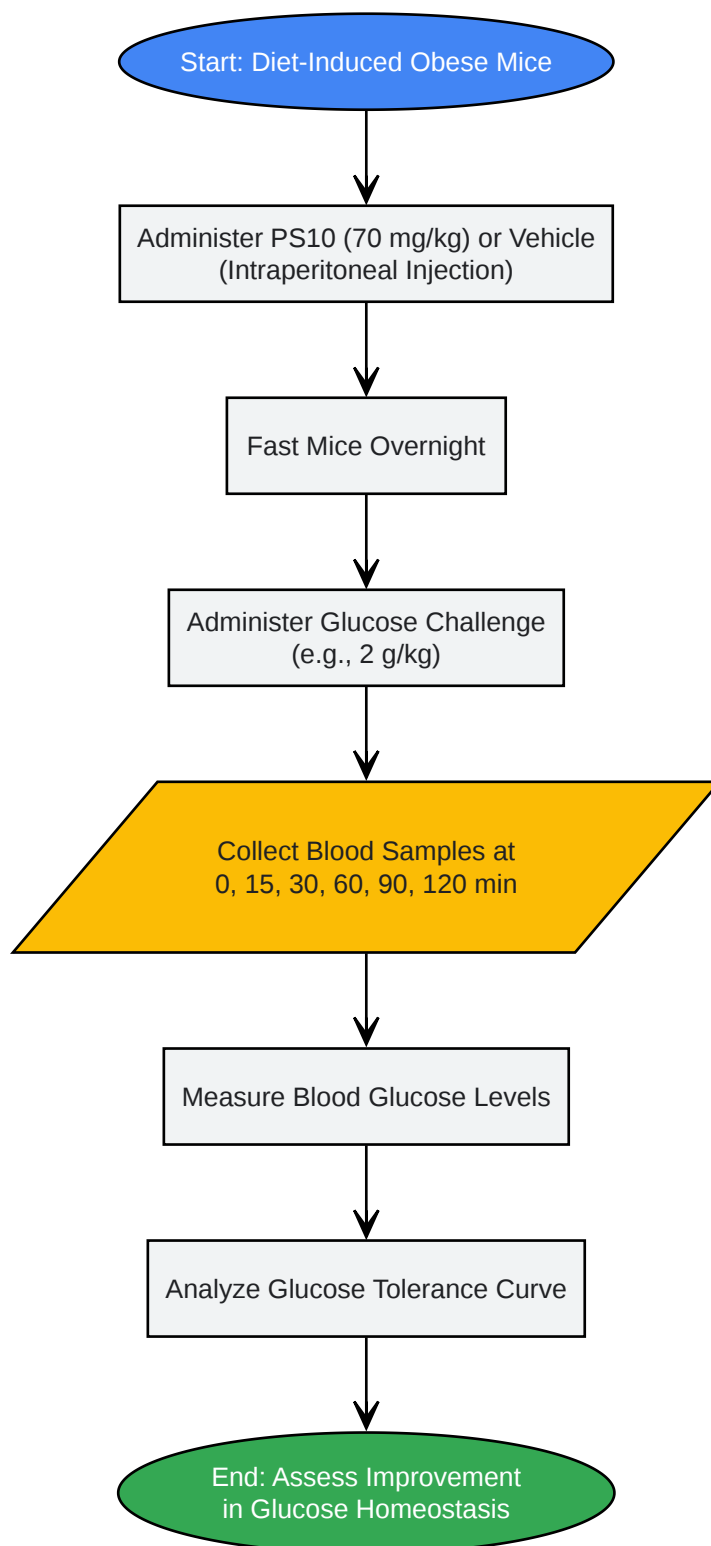
Table 2: Biological Activity of **PS10**

Parameter	Value	Cell Line/System	Reference
PDK2 Binding Affinity (Kd)	239 nM	In vitro	[1]
Hsp90 Binding Affinity (Kd)	47,000 nM	In vitro	[1]
IC <sub>50</sub> (HeLa cell growth inhibition)	284 μM	HeLa cells	[1]

## Experimental Protocols

### In Vivo Glucose Tolerance Test

This protocol describes the procedure for assessing the effect of **PS10** on glucose tolerance in mice, as referenced from studies on diet-induced obese models[1].



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Caption: Experimental workflow for an in vivo glucose tolerance test following **PS10** administration.

#### Methodology:

- **Animal Model:** Utilize diet-induced obese (DIO) mice as a model for metabolic dysfunction.
- **Acclimation:** Acclimate mice to the experimental conditions for at least one week.
- **Treatment:** Administer **PS10** via intraperitoneal injection at a dosage of 70 mg/kg[1]. A vehicle control group should be included.
- **Fasting:** Following treatment, fast the mice overnight (approximately 12-16 hours) with free access to water.
- **Baseline Measurement:** Measure baseline blood glucose from the tail vein (t=0).
- **Glucose Challenge:** Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.
- **Blood Sampling:** Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
- **Glucose Measurement:** Determine blood glucose concentrations using a glucometer.
- **Data Analysis:** Plot blood glucose levels over time to generate a glucose tolerance curve. Calculate the area under the curve (AUC) for quantitative comparison between treatment and control groups.

## Summary and Future Directions

**PS10** is a well-characterized PDK inhibitor with demonstrated efficacy in improving glucose metabolism in preclinical models of obesity and metabolic disease. Its selectivity and mechanism of action make it a promising candidate for further investigation as a therapeutic agent for conditions such as type 2 diabetes and non-alcoholic fatty liver disease. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as long-term safety and efficacy assessments in relevant animal models. The development of more potent and specific analogs of **PS10** could also be a valuable avenue for drug discovery.

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## References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
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